molecular formula C7H5ClN2O2S B1400971 2-Chloro-4-cyanobenzenesulfonamide CAS No. 34263-52-0

2-Chloro-4-cyanobenzenesulfonamide

Cat. No.: B1400971
CAS No.: 34263-52-0
M. Wt: 216.65 g/mol
InChI Key: UZULIMBSBKSZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyanobenzenesulfonamide is a synthetic organic compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.65 g/mol. It is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

2-Chloro-4-cyanobenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects.

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. Sulfonamides, including this compound, bind to these enzymes and inhibit their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in, resulting in the therapeutic effects of the drug.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving its target enzymes. For example, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component for bacterial growth . This disruption can lead to the death of bacteria, making sulfonamides effective antibacterial agents.

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of target enzymes. This inhibition disrupts crucial biochemical processes, leading to therapeutic effects. For example, in the case of antibacterial activity, the disruption of folic acid synthesis leads to the death of bacteria .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-cyanobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are crucial for the metabolism of various substrates . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting key enzymes, which can result in altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in the expression of genes involved in these pathways, resulting in altered cellular functions. Additionally, this compound can interact with DNA, potentially affecting gene expression directly .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its degradation and metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to the accumulation of certain metabolites and a decrease in the levels of others, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting enzymes or altering gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanobenzenesulfonamide typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:

2-Chloro-4-cyanobenzenesulfonyl chloride+AmmoniaThis compound\text{2-Chloro-4-cyanobenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} 2-Chloro-4-cyanobenzenesulfonyl chloride+Ammonia→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyanobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of 2-chloro-4-aminobenzenesulfonamide.

    Oxidation: Formation of 2-chloro-4-cyanobenzenesulfonic acid.

Scientific Research Applications

2-Chloro-4-cyanobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which have potential therapeutic applications in treating diseases such as glaucoma and cancer.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and disrupt cellular processes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzenesulfonamide: Lacks the chloro group but has similar sulfonamide and cyano functionalities.

    2-Chlorobenzenesulfonamide: Lacks the cyano group but has similar chloro and sulfonamide functionalities.

Uniqueness

2-Chloro-4-cyanobenzenesulfonamide is unique due to the presence of both chloro and cyano groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-chloro-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULIMBSBKSZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-cyanobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-cyanobenzenesulfonamide
Reactant of Route 4
2-Chloro-4-cyanobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-cyanobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-cyanobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.